molecular formula C17H12N4OS B1201882 5-Benzamido-2-(4-thiazolyl)benzimidazole CAS No. 27146-34-5

5-Benzamido-2-(4-thiazolyl)benzimidazole

Número de catálogo: B1201882
Número CAS: 27146-34-5
Peso molecular: 320.4 g/mol
Clave InChI: RGELZFAUCFQQNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Benzamido-2-(4-thiazolyl)benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C17H12N4OS and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The benzimidazole scaffold, which includes 5-benzamido-2-(4-thiazolyl)benzimidazole, is known for a wide range of biological activities:

  • Antimicrobial Activity : Compounds containing the benzimidazole moiety have demonstrated efficacy against various pathogens, including bacteria and fungi. Studies indicate that derivatives can inhibit the growth of resistant strains, making them crucial in combating infections caused by multidrug-resistant organisms .
  • Antiviral Properties : Research highlights the potential of benzimidazole derivatives in inhibiting viral replication. For instance, compounds have shown activity against hepatitis C virus (HCV) and other viral pathogens, suggesting a role in antiviral therapy .
  • Anticancer Activity : The structural similarity of benzimidazole to purine nucleotides positions it as a promising candidate in cancer treatment. Several studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal and liver cancers .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound and related compounds:

Study Focus Findings
Fei & Zhou (2021)Antimicrobial activityDemonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
Moneer et al. (2016)Anti-inflammatory propertiesReported significant inhibition of cyclooxygenase enzymes, suggesting potential as an anti-inflammatory agent .
Chang et al. (2012)Antiviral activityIdentified compounds that inhibited HCV replication with low EC50 values, indicating high potency .
Mathew et al. (2013)Anticancer effectsShowed cytotoxicity against human colorectal carcinoma cell lines with promising IC50 values .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Benzamido-2-(4-thiazolyl)benzimidazole, and what are their limitations?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically employs oxidative cyclocondensation, C-1/N-2 alkylation/arylation, or inter/intramolecular N-arylation. For 5-substituted derivatives, sequential multicomponent reactions under mild conditions (e.g., base-promoted coupling) are reported, though scalability remains challenging due to low yields in multi-step protocols . For the 2-(4-thiazolyl)benzimidazole core, condensation of o-phenylenediamine with formic acid or trimethyl orthoformate is a common precursor step, followed by regioselective functionalization at the 5-position using benzoyl chloride derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and substituent connectivity.
  • Mass Spectrometry (HRMS) : For precise molecular weight determination.
  • Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy to identify functional groups (e.g., benzamide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography : To confirm planarity of the benzimidazole core and intermolecular interactions .

Q. What is the primary mechanism of action for benzimidazole derivatives in antiparasitic applications?

  • Methodological Answer : Benzimidazoles inhibit fumarate reductase in parasitic helminths, disrupting mitochondrial oxidative phosphorylation and ATP synthesis. For 2-(4-thiazolyl)benzimidazole derivatives like thiabendazole, this activity is enhanced by poor gastrointestinal absorption, ensuring localized action in intestinal parasites . Structural analogs with 5-benzamido substitutions may exhibit improved binding to parasitic tubulin, as seen in microtubule-disruption assays .

Q. How are purity and stability assessed for this compound in experimental settings?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity (>98% for biological assays) .
  • Stability Studies : Accelerated degradation under varied pH (1–13), temperature (25–60°C), and light exposure to identify degradation products .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in reported biological activities (e.g., antiparasitic vs. anticancer effects)?

  • Methodological Answer : Contradictions arise from differences in assay conditions and cell models. For example:

  • Dose-Dependent Effects : Thiabendazole shows antiparasitic activity at low doses (µM) but induces DNA damage in mammalian cells at higher concentrations (>50 µM) .
  • Cell Line Specificity : Test across diverse models (e.g., B16F10 melanoma vs. helminth larvae) to clarify selectivity .
  • Metabolite Interference : Monitor 5-hydroxythiabendazole (a CYP1A1-activated metabolite) in mammalian systems, which may confound results .

Q. How can computational methods optimize the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Solubility Enhancement : DFT calculations predict HOMO-LUMO gaps to guide derivatization (e.g., sulfonation or PEGylation) for improved aqueous solubility .
  • Metabolic Stability : Molecular dynamics (MD) simulations of CYP enzyme binding sites to reduce oxidative metabolism .
  • Permeability : LogP calculations and PAMPA assays to balance lipophilicity and blood-brain barrier exclusion .

Q. What strategies address low yield in multi-component syntheses of N-substituted benzimidazoles?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/Cu catalysts for selective C–N coupling, reducing side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in cyclocondensation steps .
  • Protecting Groups : Temporarily shield reactive sites (e.g., benzamide NH) during thiazole ring formation .

Q. How can researchers validate the environmental safety of 2-(4-thiazolyl)benzimidazole derivatives in agricultural applications?

  • Methodological Answer :

  • Residue Analysis : LC-MS/MS to quantify thiabendazole and its metabolites in soil/water, adhering to EPA tolerances (e.g., ≤10 ppm in crops) .
  • Ecotoxicity Assays : Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

Q. What advanced spectroscopic techniques resolve electronic transitions in the benzimidazole-thiazole system?

  • Methodological Answer :

  • Time-Resolved Fluorescence : To study excited-state dynamics and charge transfer between benzimidazole and thiazole moieties .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during redox reactions .

Q. How do structural modifications at the 5-position influence synergistic effects in combination therapies?

  • Methodological Answer :
  • Combinatorial Screening : Pair 5-benzamido derivatives with antifungals (e.g., fluconazole) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Molecular Docking : Identify binding synergies between benzimidazoles and partner drugs (e.g., β-tubulin and CYP450 targets) .

Propiedades

Número CAS

27146-34-5

Fórmula molecular

C17H12N4OS

Peso molecular

320.4 g/mol

Nombre IUPAC

N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C17H12N4OS/c22-17(11-4-2-1-3-5-11)19-12-6-7-13-14(8-12)21-16(20-13)15-9-23-10-18-15/h1-10H,(H,19,22)(H,20,21)

Clave InChI

RGELZFAUCFQQNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4

SMILES canónico

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4

Key on ui other cas no.

27146-34-5

Sinónimos

5-benzamido-2-(4-thiazolyl)benzimidazole

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.